{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine
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Overview
Description
{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine is a synthetic organic compound that belongs to the class of cyclopentylmethanamines. This compound is characterized by the presence of difluoromethoxy and methoxy groups attached to a phenyl ring, which is further connected to a cyclopentyl ring via a methanamine linker. Due to its unique structural features, it has garnered interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine typically involves multi-step organic reactions starting from readily available precursors. A possible synthetic route includes:
Benzene Ring Functionalization: : Introduction of the difluoromethoxy and methoxy substituents onto a benzene ring through halogenation and subsequent nucleophilic substitution reactions.
Cyclopentyl Ring Formation: : Formation of the cyclopentyl ring via intramolecular cyclization.
Methanamine Linker Introduction: : Introduction of the methanamine group through reductive amination or other amine-forming reactions.
Industrial Production Methods
On an industrial scale, the production of this compound would involve the optimization of reaction conditions to increase yield and reduce production costs. This may include using catalytic processes, continuous flow reactions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions It Undergoes
{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine undergoes several types of chemical reactions:
Oxidation: : Conversion of the methoxy groups to more reactive functional groups, such as aldehydes or carboxylic acids.
Reduction: : Reduction of the difluoromethoxy group to form other organofluorine compounds.
Substitution: : Nucleophilic substitution reactions at the aromatic ring positions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Hydroxide ions, amines.
Major Products Formed
Oxidation: : Aldehydes or carboxylic acids from methoxy groups.
Reduction: : Various organofluorine derivatives from difluoromethoxy group reduction.
Substitution: : Functionalized aromatic compounds from nucleophilic substitutions.
Scientific Research Applications
Chemistry
In chemistry, {1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of polymers, advanced materials, and fine chemicals.
Biology
In biology, this compound is investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is studied for its effects on cellular processes and signaling pathways.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Researchers are examining its role as a drug candidate for treating various conditions, including neurological disorders and metabolic diseases.
Industry
Industrially, the compound is utilized in the formulation of specialty chemicals and pharmaceuticals. It is employed in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of {1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine involves its interaction with molecular targets, such as enzymes, receptors, and ion channels. The difluoromethoxy and methoxy groups play a crucial role in determining the compound's binding affinity and specificity. The compound may modulate signaling pathways by activating or inhibiting these molecular targets, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
{1-[4-(trifluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine
{1-[4-(methoxy)-3-methoxyphenyl]cyclopentyl}methanamine
{1-[4-(difluoroethoxy)-3-methoxyphenyl]cyclopentyl}methanamine
Uniqueness
{1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl}methanamine is unique due to the specific arrangement and types of its functional groups. The presence of both difluoromethoxy and methoxy groups provides a distinct electronic environment, influencing its reactivity and interactions with other molecules. Compared to its analogs, this compound exhibits unique physical and chemical properties, making it valuable for specific applications in research and industry.
To sum up: this compound offers a rich tapestry of applications and unique properties that set it apart from its peers. Fascinating stuff!
Properties
IUPAC Name |
[1-[4-(difluoromethoxy)-3-methoxyphenyl]cyclopentyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO2/c1-18-12-8-10(4-5-11(12)19-13(15)16)14(9-17)6-2-3-7-14/h4-5,8,13H,2-3,6-7,9,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFRJLLEJCROBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CCCC2)CN)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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